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Compound of Interest

Compound Name: Troxacitabine

Cat. No.: B1207410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Troxacitabine (formerly known as Troxatyl) is a synthetic L-nucleoside analog of deoxycytidine

with potent antineoplastic activity.[1][2] Its unique L-configuration, in contrast to the naturally

occurring D-nucleosides, confers resistance to inactivation by cytidine deaminase and allows it

to act as a potent DNA chain terminator.[1][3] This technical guide provides an in-depth

overview of the physical and chemical properties of Troxacitabine, its mechanism of action,

and detailed experimental protocols for its analysis.

Physical and Chemical Properties
Troxacitabine is a white to off-white solid. Its core chemical and physical properties are

summarized in the table below.
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Property Value

IUPAC Name
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-

dioxolan-4-yl]pyrimidin-2-one[1]

Synonyms
Troxatyl, BCH-4556, (-)-ODDC, L-Oddc, β-L-

Dioxolane-cytidine[1]

CAS Number 145918-75-8[2]

Molecular Formula C₈H₁₁N₃O₄[1]

Molecular Weight 213.19 g/mol [1]

Melting Point 176-177 °C[2][4]

Appearance White to off-white solid

Optical Rotation [α]D²⁵ -38.33° (c = 0.43 in MeOH)[2][4]

UV Absorption Maxima
λmax (water): 270.0 nm (pH 7), 278.0 nm (pH

2), 269.0 nm (pH 11)[2]

Solubility

Specific quantitative data in common solvents is

not readily available in public literature. It is

administered intravenously, suggesting aqueous

solubility. For in vitro studies, it is often

dissolved in DMSO.

pKa

An experimentally determined pKa value is not

readily available in public literature.

Computational prediction methods can be used

to estimate the pKa.

Stability

Specific degradation kinetics are not extensively

published. As a nucleoside analog, it may be

susceptible to hydrolysis under acidic or basic

conditions and at elevated temperatures.

XLogP3 -1.7[1]

Mechanism of Action and Signaling Pathway
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Troxacitabine exerts its cytotoxic effects by acting as a fraudulent nucleoside. Its mechanism

of action involves several key steps:

Cellular Uptake: Troxacitabine primarily enters cells via passive diffusion, a characteristic

that may allow it to be effective against tumors that have developed resistance to other

nucleoside analogs through the downregulation of nucleoside transporters.[3]

Intracellular Phosphorylation: Once inside the cell, Troxacitabine is activated through a

series of phosphorylation events. The initial and rate-limiting step is the conversion of

Troxacitabine to its monophosphate form by the enzyme deoxycytidine kinase (dCK).

Subsequent phosphorylations by other cellular kinases convert the monophosphate to the

diphosphate and finally to the active triphosphate form, Troxacitabine triphosphate (Trox-

TP).[3]

DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate

(dCTP) for incorporation into the growing DNA strand by DNA polymerases during DNA

replication. Due to its unnatural L-configuration, the incorporation of Trox-TP into the DNA

chain results in immediate chain termination, thereby halting DNA synthesis.[1][3] This

disruption of DNA replication ultimately triggers apoptosis (programmed cell death).

A key advantage of Troxacitabine is its resistance to deamination by cytidine deaminase, an

enzyme that inactivates other cytosine nucleoside analogs like cytarabine.[1][3]
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Caption: Metabolic activation and mechanism of action of Troxacitabine.
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Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol describes a standard method for determining the aqueous solubility of a

compound.

Materials:

Troxacitabine

Distilled or deionized water

pH meter

Shaker water bath or orbital shaker

Centrifuge

HPLC system with UV detector

Volumetric flasks and pipettes

Procedure:

Prepare a series of aqueous solutions at different pH values (e.g., pH 2, 7, and 9) using

appropriate buffers.

Add an excess amount of Troxacitabine to a known volume of each buffered solution in a

sealed container.

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, centrifuge the samples to pellet the undissolved solid.
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Carefully withdraw a known volume of the supernatant and dilute it with an appropriate

solvent.

Quantify the concentration of Troxacitabine in the diluted supernatant using a validated

HPLC-UV method.

The solubility is the concentration of the saturated solution at each pH.

Clonogenic Assay
This assay is used to determine the cytotoxicity of Troxacitabine by assessing the ability of

single cells to form colonies after drug treatment.

Materials:

Cancer cell line of interest

Complete cell culture medium

Troxacitabine stock solution (e.g., in DMSO)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

6-well plates

Fixing solution (e.g., methanol:acetic acid 3:1)

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell

line's plating efficiency) into 6-well plates and allow them to attach overnight.

Drug Treatment: Replace the medium with fresh medium containing various concentrations

of Troxacitabine. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).

Colony Formation: After the treatment period, remove the drug-containing medium, wash the

cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days, allowing

colonies to form.

Fixing and Staining:

Remove the medium and gently wash the colonies with PBS.

Fix the colonies with the fixing solution for 10-15 minutes.

Remove the fixing solution and stain the colonies with crystal violet solution for 15-30

minutes.

Colony Counting: Gently wash the plates with water to remove excess stain and allow them

to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each

well.

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number

of colonies to the plating efficiency of the untreated control.
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Caption: Experimental workflow for a clonogenic assay.
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Measurement of Intracellular Troxacitabine Triphosphate
Levels by HPLC
This protocol outlines the extraction and quantification of the active triphosphate metabolite of

Troxacitabine from cells.

Materials:

Cancer cell line

Troxacitabine

Ice-cold 0.4 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA)

3 M potassium carbonate (K₂CO₃) or tri-n-octylamine in Freon

HPLC system with a strong anion exchange (SAX) column and UV detector

Mobile phase buffers

Troxacitabine triphosphate standard

Procedure:

Cell Treatment and Harvesting: Treat a known number of cells with Troxacitabine for a

specific duration. After treatment, rapidly wash the cells with ice-cold PBS and harvest them.

Metabolite Extraction:

Resuspend the cell pellet in a specific volume of ice-cold PCA or TCA.

Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

Centrifuge at high speed to pellet the precipitate.

Neutralization:

Carefully transfer the supernatant to a new tube.
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Neutralize the acidic extract by adding K₂CO₃ until the pH is between 6 and 7.

Centrifuge to remove the precipitated potassium perchlorate.

HPLC Analysis:

Inject a known volume of the neutralized supernatant onto the SAX-HPLC column.

Elute the nucleotides using a gradient of an appropriate buffer (e.g., ammonium

phosphate).

Monitor the column effluent with a UV detector at 270 nm.

Quantification: Identify and quantify the Trox-TP peak by comparing its retention time and

peak area to a standard curve generated with known concentrations of the Troxacitabine
triphosphate standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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